molecular formula C10H13IN2O5 B12408544 1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Cat. No.: B12408544
M. Wt: 368.12 g/mol
InChI Key: CEDNKUHFIZKKMW-AOXOCZDOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is a synthetic nucleoside analog

Preparation Methods

The synthesis of 1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the oxolan ring, which is derived from a suitable sugar precursor.

    Iodination: The hydroxyl group at the 5-position of the oxolan ring is converted to an iodomethyl group using reagents such as iodine and triphenylphosphine.

    Pyrimidine Coupling: The iodinated oxolan derivative is then coupled with a pyrimidine base, typically through a glycosylation reaction.

    Final Modifications: The final product is obtained after purification and any necessary functional group modifications.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction reactions to form alcohols.

    Hydrolysis: The glycosidic bond between the oxolan ring and the pyrimidine base can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction.

Scientific Research Applications

1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione has several scientific research applications:

    Antiviral Research: It is studied for its potential to inhibit viral replication by incorporating into viral DNA or RNA, leading to chain termination.

    Cancer Research: The compound is investigated for its ability to interfere with DNA synthesis in rapidly dividing cancer cells, making it a potential chemotherapeutic agent.

    Biochemical Studies: It is used as a tool to study nucleoside metabolism and the mechanisms of nucleoside analogs in biological systems.

Mechanism of Action

The mechanism of action of 1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its incorporation into DNA or RNA. Once incorporated, it can cause chain termination or induce mutations, thereby inhibiting the replication of viruses or the proliferation of cancer cells. The molecular targets include viral polymerases and cellular DNA polymerases.

Comparison with Similar Compounds

1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is unique due to its specific structural features, such as the iodomethyl group and the oxolan ring. Similar compounds include:

    1-[(2R,3S,5S)-3,4-dihydroxy-5-(bromomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione: Similar structure but with a bromomethyl group instead of an iodomethyl group.

    1-[(2R,3S,5S)-3,4-dihydroxy-5-(chloromethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione: Similar structure but with a chloromethyl group.

    1-[(2R,3S,5S)-3,4-dihydroxy-5-(fluoromethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione: Similar structure but with a fluoromethyl group.

These compounds share similar mechanisms of action but may differ in their potency, stability, and specificity due to the different halogen substituents.

Properties

Molecular Formula

C10H13IN2O5

Molecular Weight

368.12 g/mol

IUPAC Name

1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H13IN2O5/c1-4-3-13(10(17)12-8(4)16)9-7(15)6(14)5(2-11)18-9/h3,5-7,9,14-15H,2H2,1H3,(H,12,16,17)/t5-,6?,7+,9-/m1/s1

InChI Key

CEDNKUHFIZKKMW-AOXOCZDOSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CI)O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CI)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.